(R)-1-(1-苯乙基)脲

描述

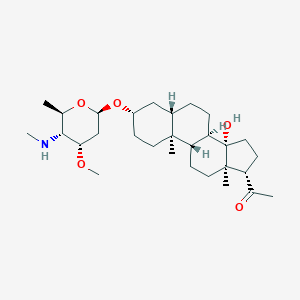

(R)-1-(1-phenylethyl)urea is a chiral urea derivative that can be synthesized from optically active substrates. The chirality of this compound is significant as it can lead to the formation of products with distinct stereochemical configurations. The synthesis of such chiral ureas is often derived from natural chiral sources like (−)-menthol or (+)-camphor, which are then transformed into the desired urea derivatives through reactions with other compounds such as aldehydes and triaryl phosphites .

Synthesis Analysis

The synthesis of (R)-1-(1-phenylethyl)urea and its related compounds involves the use of chiral carbamates and ureas as starting materials. These starting materials are obtained from natural chiral sources and are then reacted with aldehydes and triaryl phosphites to produce the corresponding 1-aminoalkylphosphonic acids. The process retains the stereochemistry of the starting material, meaning that the (R)-configuration of the urea leads to (R)-configured products .

Molecular Structure Analysis

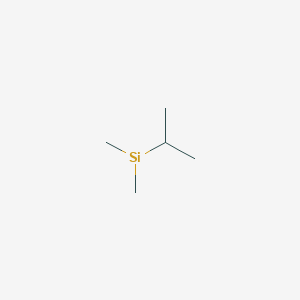

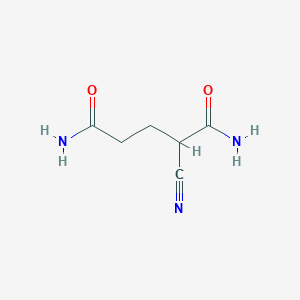

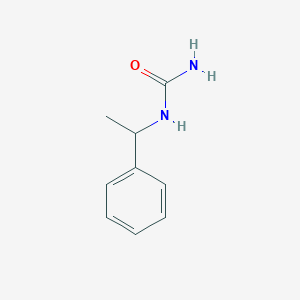

The molecular structure of (R)-1-(1-phenylethyl)urea is characterized by its chiral center, which imparts the molecule with its (R)-configuration. This chiral center plays a crucial role in the molecule's reactivity and the stereochemistry of the products formed from it. The exact three-dimensional arrangement of the molecule's atoms is essential for its function and interactions with other chemical entities .

Chemical Reactions Analysis

Chemical reactions involving (R)-1-(1-phenylethyl)urea are influenced by its chiral nature. The urea can participate in reactions that form new bonds, such as with aldehydes and triaryl phosphites, leading to products that retain the original stereochemistry. This property is particularly useful in the synthesis of optically active compounds, which are important in various fields, including pharmaceuticals and materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-(1-phenylethyl)urea are not explicitly detailed in the provided papers. However, as a urea derivative, it is expected to have properties such as a defined melting point, solubility in various solvents, and the ability to form hydrogen bonds due to the presence of the urea functional group. The optically active nature of the compound also suggests that it would interact with polarized light, exhibiting optical activity that can be measured using techniques such as polarimetry .

In the context of environmentally friendly synthetic chemistry, the synthesis of urea derivatives, including (R)-1-(1-phenylethyl)urea, has been moving away from the use of hazardous reagents like phosgene and isocyanates. Instead, safer alternatives such as bis(4-nitrophenyl)carbonate and triphosgene are being used. These methods aim to reduce the environmental impact by minimizing hazardous waste and maximizing energy efficiency .

科学研究应用

不对称合成和有机催化:

- Hernández-Rodríguez 等人 (2008) 探索了合成包含 (R)-α-苯乙胺的手性(硫)脲。这些化合物,包括 (R)-1-(1-苯乙基)脲,被用作环氧化物开环和羟醛缩合中的有机催化剂,证明了它们在不对称合成中的效用 (Hernández-Rodríguez 等人,2008)。

构象分析:

- 在 Hernández-Rodríguez 等人 (2005) 的一项研究中,合成了新型手性脲,包括 (R)-1-(1-苯乙基)脲,并对其进行了分析。这项研究提供了对这些化合物构象偏好的见解,这对于理解它们在化学反应中的相互作用至关重要 (Hernández-Rodríguez 等人,2005)。

缓蚀:

- Padmashree 等人 (2020) 研究了 1,3-双(1-苯乙基)脲作为酸性条件下碳钢的缓蚀剂。这突出了其在工业环境中保护金属免受腐蚀的潜在应用 (Padmashree 等人,2020)。

色谱和分离科学:

- Brügger 和 Arm (1992) 研究了基于 (R)-N-(1-苯乙基)-N'-(丙基甲硅烷基)脲的手性固定相,用于色谱中的对映异构体分离。这项研究强调了 (R)-1-(1-苯乙基)脲衍生物在分析化学中的重要性,特别是在手性分离中 (Brügger & Arm, 1992)。

超分子化学和凝胶化:

- Lloyd 等人 (2012) 专注于手性双(脲)化合物,包括那些具有 S-苯乙基端基团的化合物,如 (R)-1-(1-苯乙基)脲,作为低分子量凝胶剂。他们的工作证明了这些化合物在形成超分子结构和凝胶中的作用 (Lloyd 等人,2012)。

生物传感应用:

- Piccinini 等人 (2017) 利用尿素酶修饰的石墨烯基场效应晶体管来检测尿素。这证明了尿素衍生物在生物传感技术中的潜在应用 (Piccinini 等人,2017)。

分子识别和络合研究:

- Ośmiałowski 等人 (2013) 研究了 N-(吡啶-2-基)、N'-取代脲与各种化合物的缔合,提供了对分子识别的见解以及设计选择性结合系统的潜力 (Ośmiałowski 等人,2013)。

气体吸附和环境应用:

- Glomb 等人 (2017) 报道了具有内部脲官能化连接体的金属有机框架,突出了它们吸附 SO2 和 NH3 等气体的能力。这表明 (R)-1-(1-苯乙基)脲衍生物的潜在环境应用 (Glomb 等人,2017)。

安全和危害

未来方向

属性

IUPAC Name |

[(1R)-1-phenylethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(11-9(10)12)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVBVEKNACPPAB-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(1-phenylethyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。